Melting Point Divergence Enables Facile Purification vs. 4-Amino-2-(trifluoromethyl)benzonitrile
2-Amino-4-(trifluoromethyl)benzonitrile exhibits a melting point range of 88.0–92.0 °C, whereas its positional isomer 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) melts at 141–145 °C, a difference of approximately 50 °C [1]. This substantial thermal divergence reflects distinct intermolecular packing arrangements that enable straightforward separation of these regioisomers via recrystallization during synthetic workup. The lower melting point of the target compound also facilitates melt-phase processing in certain downstream applications where thermal lability of sensitive functional groups is not a concern .
| Evidence Dimension | Melting point range |
|---|---|
| Target Compound Data | 88.0–92.0 °C |
| Comparator Or Baseline | 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): 141–145 °C |
| Quantified Difference | Δ ≈ 50 °C lower for target compound |
| Conditions | Standard atmospheric pressure; crystalline solid form |
Why This Matters
The 50 °C melting point differential provides a clear physical handle for isomer discrimination during purification, reducing the need for chromatographic separation and lowering process costs.
- [1] MolBase. 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) Physical Properties. MolBase.cn, 2025. View Source
